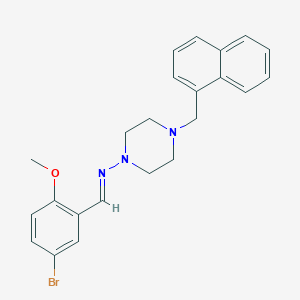

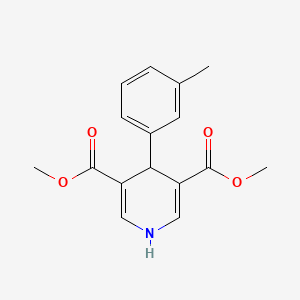

N-(5-bromo-2-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of piperazine derivatives often involves complex chemical reactions. For instance, 3-(α-Bromobenzyl)-3-methoxypiperazine-2,5-diones are prepared by reacting 3-benzylidenepiperazine-2,5-diones with N-bromosuccinimide in methanol, indicating a method that could potentially be adapted for the synthesis of our compound of interest (Elix et al., 1986).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for understanding their chemical behavior and potential applications. For example, the crystal structure of a related piperazine compound showed a nearly planar heterocyclic ring system, which could be relevant for analyzing the molecular structure of "N-(5-bromo-2-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine" (Elix et al., 1986).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions that define their properties and applications. For instance, the oxidative removal of the N-(4-methoxybenzyl) group on 2,5-piperazinediones with cerium(IV) diammonium nitrate under mild conditions is an example of a specific reaction that could be relevant to our compound (Yamaura et al., 1985).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical applications. Studies on similar compounds have shown diverse crystalline structures and physical behaviors that could provide insights into the physical properties of "N-(5-bromo-2-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine" (Williams et al., 1999).

Chemical Properties Analysis

The chemical properties, such as reactivity with other substances, stability, and degradation pathways, are crucial for understanding how piperazine derivatives can be utilized in various scientific fields. The study of analogs and related compounds provides valuable information on the chemical behavior of such complex molecules (Elix et al., 1986); (Yamaura et al., 1985).

Wissenschaftliche Forschungsanwendungen

Oxidative Removal Applications

Research has shown that compounds with a structure similar to N-(5-bromo-2-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine can undergo oxidative removal under mild conditions. For example, the N-(4-methoxybenzyl) group on 2,5-piperazinediones can be oxidatively removed using cerium(IV) diammonium nitrate, which is significant in chemical synthesis and modification processes (Yamaura et al., 1985).

Synthesis and Characterization

Synthetic routes involving similar structures have been developed for various purposes, including the preparation of piperazine derivatives as 5-HT7 receptor antagonists (Yoon et al., 2008). The synthesis and characterization of compounds with such structures are important in medicinal chemistry and drug discovery.

Conformational Studies

The study of the conformation of such compounds in different solvents and environments provides insights into their chemical behavior and potential applications. For instance, research on 3-(α-Bromobenzyl)-3-methoxypiperazine-2,5-diones reveals how these compounds behave in various solvents, which is crucial for their application in different chemical processes (Elix et al., 1986).

Radiolabeled Compounds for PET Studies

Compounds with similar structures have been used to develop radiolabeled antagonists for studying receptors like 5-HT1A with positron emission tomography (PET), contributing significantly to neurological and pharmacological research (Plenevaux et al., 2000).

Bioactivity Studies

Research into the bioactivity of compounds with related structures includes the development of Mannich bases with piperazines, which have shown potential in various bioactivities, including cytotoxic/anticancer and enzyme inhibitory effects (Gul et al., 2019). This research is crucial for drug development and understanding the biological interactions of these compounds.

Safety and Hazards

Eigenschaften

IUPAC Name |

(E)-1-(5-bromo-2-methoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24BrN3O/c1-28-23-10-9-21(24)15-20(23)16-25-27-13-11-26(12-14-27)17-19-7-4-6-18-5-2-3-8-22(18)19/h2-10,15-16H,11-14,17H2,1H3/b25-16+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBNTFNZPXCDJA-PCLIKHOPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Br)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Bromo-2-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5554036.png)

![3,4-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5554044.png)

![2,2'-[4,8-bis[(acetyloxy)imino][1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-2,6(4H,8H)-diyl]diacetamide](/img/structure/B5554071.png)

![N-(4-methylphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5554078.png)

![4-[(2,5-dimethoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554104.png)

![4-[4-(2-morpholin-4-yl-2-oxoethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B5554126.png)

![5-[(4-ethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5554136.png)

![6-(4'-nitro-4-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5554142.png)